2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid
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Overview
Description
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid, also known as 2’-hydroxy-5’-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with methoxy bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyacetophenone: A closely related compound with similar structural features.
2-Hydroxy-5-methoxyphenylphosphonic acid: Another derivative with potential biological activity.
Uniqueness
2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYSZQKDXQASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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